N-Desmethylrufloxacin

Descripción general

Descripción

N-Desmethylrufloxacin is a metabolite of rufloxacin, a tricyclic fluoroquinolone antibiotic. Rufloxacin is known for its broad-spectrum antibacterial activity, particularly against gram-negative and gram-positive bacteria. This compound retains some of the antibacterial properties of its parent compound and is often studied in pharmacokinetic and metabolic research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethylrufloxacin typically involves the demethylation of rufloxacin. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Desmethylrufloxacin undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized metabolites.

Reduction: Reduction reactions can modify the quinolone core structure.

Substitution: Substitution reactions can occur at different positions on the quinolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct pharmacological properties .

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-Desmethylrufloxacin exhibits significant pharmacological properties that contribute to its effectiveness against bacterial infections. As a metabolite of rufloxacin, it retains antibacterial activity, particularly against Gram-negative and Gram-positive bacteria.

Antibacterial Activity

Research indicates that this compound has a broad spectrum of antibacterial activity. It is effective against several pathogens, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

These properties make it a valuable candidate for treating various infections, especially in patients with antibiotic resistance issues.

Synergistic Effects

Studies have shown that this compound can exhibit synergistic effects when combined with other antibiotics. This synergism can enhance the overall efficacy of treatment regimens, particularly in resistant bacterial strains .

Clinical Applications

This compound's clinical applications are primarily observed in the treatment of infections where traditional antibiotics may fail due to resistance.

Treatment of Resistant Infections

Given the rise of multidrug-resistant bacteria, this compound is being investigated for its potential role in treating infections caused by resistant strains. Its efficacy against bacteria that have developed resistance to first-line treatments makes it a promising candidate for further clinical evaluation .

Therapeutic Drug Monitoring

The pharmacokinetics of this compound are crucial for optimizing dosing regimens in clinical settings. Studies have highlighted the importance of therapeutic drug monitoring to ensure effective concentrations are maintained while minimizing toxicity .

Research Findings and Case Studies

Several studies have documented the pharmacokinetic profiles and clinical outcomes associated with this compound.

Pharmacokinetics in Special Populations

A study examined the pharmacokinetics of this compound in patients undergoing hemodialysis. The findings suggested that while the metabolite is produced in all patients, its clearance is significantly affected by renal function, necessitating dosage adjustments in this population .

Case Studies on Efficacy

Case studies involving critically ill patients have reported positive outcomes when using this compound as part of combination therapy for severe infections. These cases underscore its potential utility in complex clinical scenarios where conventional therapies may not suffice .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria | Broad spectrum; effective against resistant strains |

| Clinical Use | Treatment of infections resistant to first-line antibiotics | Positive outcomes reported in case studies |

| Pharmacokinetics | Important for dosage adjustments in renal impairment | Requires therapeutic drug monitoring |

Mecanismo De Acción

N-Desmethylrufloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved are similar to those of rufloxacin, with slight variations due to the absence of the methyl group .

Comparación Con Compuestos Similares

Similar Compounds

Rufloxacin: The parent compound with a broader spectrum of activity.

Ofloxacin: Another fluoroquinolone with similar antibacterial properties.

Ciprofloxacin: A widely used fluoroquinolone with a different spectrum of activity.

Uniqueness

N-Desmethylrufloxacin is unique due to its specific metabolic profile and the absence of the methyl group, which can influence its pharmacokinetics and interaction with bacterial enzymes. This makes it a valuable compound for studying the metabolism and pharmacological effects of fluoroquinolones .

Actividad Biológica

N-Desmethylrufloxacin, a metabolite of the fluoroquinolone antibiotic rufloxacin, exhibits significant biological activity that contributes to its therapeutic efficacy. This article explores its pharmacological properties, mechanisms of action, and clinical implications.

Overview of this compound

This compound is formed through the metabolic process of rufloxacin, a broad-spectrum antibiotic primarily used for treating bacterial infections. The compound belongs to the fluoroquinolone class, which is characterized by its ability to inhibit bacterial DNA synthesis.

This compound exerts its antibacterial effects primarily by inhibiting bacterial topoisomerases II (DNA gyrase) and IV. These enzymes are crucial for DNA replication and transcription in bacteria. By interfering with these processes, this compound effectively halts bacterial growth and division.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-absorbed and has a significant half-life, which allows for effective dosing regimens. Studies show that after administration, it reaches peak serum concentrations that correlate with its antibacterial activity.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 85% - 95% |

| Protein Binding | 32% |

| Elimination Half-life | 8–9 hours |

| Renal Clearance | Predominantly renal |

Biological Activity

Research indicates that this compound retains significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted in cases where resistance to other antibiotics is present.

Case Study: Efficacy Against Resistant Strains

A notable study examined the efficacy of this compound against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae. The results demonstrated that pre-incubation with this compound increased susceptibility to phagocytosis by human macrophages, suggesting an enhancement of innate immune responses alongside direct antibacterial action .

Clinical Implications

The clinical relevance of this compound extends beyond its antimicrobial properties. Its role in enhancing immune responses makes it a candidate for combination therapies aimed at improving treatment outcomes in severe infections.

Table 2: Clinical Applications of this compound

| Infection Type | Treatment Efficacy |

|---|---|

| Urinary Tract Infections | High |

| Respiratory Infections | Moderate |

| Skin Infections | Variable |

Propiedades

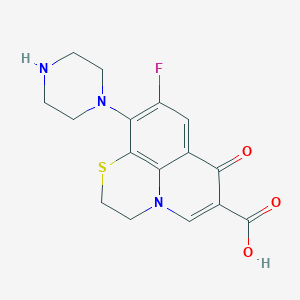

IUPAC Name |

7-fluoro-10-oxo-6-piperazin-1-yl-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c17-11-7-9-12-15(13(11)19-3-1-18-2-4-19)24-6-5-20(12)8-10(14(9)21)16(22)23/h7-8,18H,1-6H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFJNJCIBHVJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143863 | |

| Record name | N-Desmethylrufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101337-87-5 | |

| Record name | N-Desmethylrufloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101337875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylrufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.